molecular formula C23H27NO B1194410 17-Methyl-3-phenoxymorphinan

17-Methyl-3-phenoxymorphinan

Cat. No.: B1194410
M. Wt: 333.5 g/mol
InChI Key: PWLXGNOVURURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Methyl-3-phenoxymorphinan is a synthetic morphinan derivative characterized by a 17-methyl group and a 3-phenoxy substituent on its tetracyclic framework.

Key structural features:

  • Core structure: 4,5α-Epoxy-morphinan backbone.
  • Substituents: 17-Methyl group (common in opioid antagonists/agonists). 3-Phenoxy group (distinct from the 3-methoxy group in dextromethorphan).

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

17-methyl-4-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3

InChI Key

PWLXGNOVURURNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5

Synonyms

(-)-3-phenoxy-N-methylmorphinan
3-phenoxy-N-methylmorphinan

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Analytical Comparisons
Compound Name Receptor Affinity Key Pharmacological Role Solubility/Stability Regulatory Status
17-Methyl-3-phenoxymorphinan Likely κ/μ-opioid modulator Potential analgesic* High lipophilicity (phenoxy) Research compound
Dextromethorphan Sigma-1 agonist, NMDA antagonist Antitussive Soluble in methanol USP monograph
Levomethorphan μ-opioid agonist Analgesic (controlled) Methanol solution Controlled substance
Oxycodone () μ-opioid agonist Severe pain management Hydrochloride salt USP monograph
NAQ (Compound 9, ) Mixed δ/κ-opioid activity Analgesic candidate Mp: 210–213°C Preclinical research

*The 3-phenoxy group may enhance lipophilicity and alter receptor binding kinetics compared to 3-methoxy derivatives like dextromethorphan.

Structure-Activity Relationships (SAR)

  • 3-Substituent: Methoxy (e.g., dextromethorphan): Enhances sigma-1 receptor binding and antitussive effects . Phenoxy (17-Methyl-3-phenoxymorphinan): Increased steric bulk and π-π interactions may shift selectivity toward κ-opioid receptors .
  • 17-Substituent :
    • Methyl or cyclopropylmethyl groups are common in antagonists (e.g., naltrexone derivatives) .
    • 17-Methyl in dextromethorphan contributes to low abuse liability .

Analytical and Regulatory Considerations

  • Impurity Profiles: Related morphinans (e.g., 10-hydroxycodeine, oripavine) are monitored as impurities in opioid APIs .
  • Stability :
    • Morphine derivatives with 4,5α-epoxy groups (e.g., oxycodone) are prone to hydrolysis under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.